molecular formula C9H5BrF4O2 B6341173 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester, 97% CAS No. 1214346-84-5

4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester, 97%

Cat. No. B6341173
CAS RN: 1214346-84-5
M. Wt: 301.03 g/mol
InChI Key: FNVRTJMGFDPXLC-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrafluorobenzoic acid ethyl ester is a type of polyfluoroarene . It is used as a pharmaceutical intermediate .


Synthesis Analysis

While specific synthesis methods for 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester were not found, similar compounds like 4-Bromo-2,3,5,6-tetrafluoropyridine have been synthesized through regioselective nucleophilic substitution and palladium catalyzed Suzuki-Miyaura reactions .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester is C7HBrF4O2 . The molecular weight is 272.981 g/mol .


Physical And Chemical Properties Analysis

4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester is insoluble in water . It has a molecular weight of 272.981 g/mol .

Scientific Research Applications

4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester, 97% has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds and materials, such as polymers, pharmaceuticals, and dyes. It is also used as a reagent in the synthesis of organic compounds, such as amines, alcohols, and esters. Additionally, 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester, 97% is used in the synthesis of catalysts for organic reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Mechanism of Action

Target of Action

This compound is often used as a pharmaceutical intermediate , which suggests it may be converted into other compounds that interact with specific biological targets.

Pharmacokinetics

It’s worth noting that the compound is insoluble in water , which could impact its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester, it’s recommended to store the compound in cool, dry conditions in well-sealed containers, as it’s incompatible with oxidizing agents and bases . These precautions help maintain the stability of the compound, ensuring its efficacy when used in synthesis reactions.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester, 97% in laboratory experiments is that it is a versatile compound that can be used in a variety of applications. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester, 97% is that it is not very soluble in water, which can make it difficult to work with in some applications.

Future Directions

There are several potential future directions for 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester, 97%. One potential direction is the development of new synthetic methods for the synthesis of polymers, pharmaceuticals, and dyes. Additionally, further research could be conducted on the mechanism of action of 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester, 97% and its potential applications in organic synthesis. Finally, research could be conducted on the potential toxicity and environmental effects of 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester, 97%.

Synthesis Methods

4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester, 97% can be synthesized in several ways. The most common method is a two-step synthesis process. The first step involves the reaction of 4-bromo-2,3,5,6-tetrafluorobenzene and ethyl iodide to form 4-bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester (4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester, 97%). This reaction is conducted in the presence of anhydrous aluminum chloride as a catalyst. The second step involves the hydrolysis of 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester, 97%, which is conducted in the presence of sulfuric acid and water. The hydrolysis of 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester, 97% yields 4-bromo-2,3,5,6-tetrafluorobenzoic acid.

Safety and Hazards

While specific safety and hazard information for 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester was not found, similar compounds like 4-Bromo-2,3,5,6-tetrafluorobenzoic acid have been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

properties

IUPAC Name

ethyl 4-bromo-2,3,5,6-tetrafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O2/c1-2-16-9(15)3-5(11)7(13)4(10)8(14)6(3)12/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVRTJMGFDPXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1F)F)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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